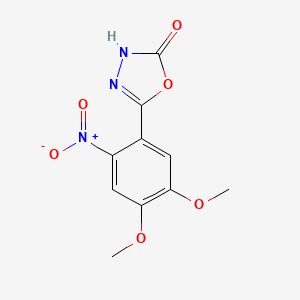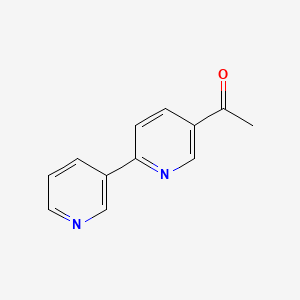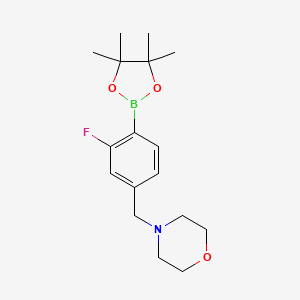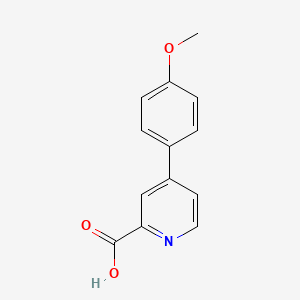![molecular formula C14H19BrN2O3 B1393822 叔丁基 2-[(4-溴苯甲酰)氨基]乙基氨基甲酸酯 CAS No. 1008505-59-6](/img/structure/B1393822.png)
叔丁基 2-[(4-溴苯甲酰)氨基]乙基氨基甲酸酯
描述
“tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate”, also known as Boc-Aib-Br, is a chemical compound with the molecular formula C14H19BrN2O3 . It is used in various research fields.
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate” were not found, a related compound, tert-butyl (substituted benzamido)phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate” consists of a bromobenzoyl group attached to an aminoethylcarbamate group via an amide bond . The molecular weight is 343.22 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate” include a molecular weight of 343.22 g/mol . Further details about its physical and chemical properties were not found in the search results.
科学研究应用
Comprehensive Analysis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate Applications
Introduction: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate, also known as Boc-Aib-Br, is a versatile chemical compound utilized in various scientific research fields. Its unique structure allows for a wide range of applications, particularly in synthetic chemistry, medicinal chemistry, and biochemical studies.
Synthetic Chemistry Building Block for Peptide Synthesis: In synthetic chemistry, Boc-Aib-Br serves as a crucial building block for the synthesis of peptides. Its tert-butyl group provides protection for the amino group during the peptide coupling reactions, which is essential for the production of complex peptide chains.
Medicinal Chemistry Drug Design and Development: Within medicinal chemistry, researchers employ Boc-Aib-Br for drug design and development. The compound’s ability to introduce amino acid derivatives into pharmacologically active molecules makes it invaluable in creating new therapeutic agents.
Biochemical Studies Enzyme Inhibition Analysis: Boc-Aib-Br is used in biochemical studies to analyze enzyme inhibition. By incorporating this compound into substrates, scientists can study the interaction between enzymes and potential inhibitors, aiding in the understanding of enzyme mechanisms.
Material Science Polymer Research: In material science, Boc-Aib-Br contributes to polymer research. It can be used to modify the properties of polymers, such as enhancing their thermal stability or altering their solubility, which is crucial for developing new materials.
Analytical Chemistry Chromatography: Analytical chemists utilize Boc-Aib-Br in chromatography to help in the separation of compounds. Its unique properties can improve the resolution and detection of substances in complex mixtures.
Chemical Synthesis Protecting Group Strategy: Boc-Aib-Br plays a significant role in chemical synthesis as a protecting group. It safeguards reactive sites on molecules during multi-step synthetic processes, ensuring the desired reactions occur without interference.
Biological Research Protein Structure Elucidation: In biological research, Boc-Aib-Br aids in the elucidation of protein structures. By incorporating protected amino acids into proteins, researchers can determine the role of specific residues in protein function.
Pharmaceutical Testing Reference Standards: Lastly, Boc-Aib-Br is used in pharmaceutical testing as a reference standard. High-quality reference standards are essential for ensuring accurate results in pharmaceutical analysis .
属性
IUPAC Name |
tert-butyl N-[2-[(4-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDFZKDAJSIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)

![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)



![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)

![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)

![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)

![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)
